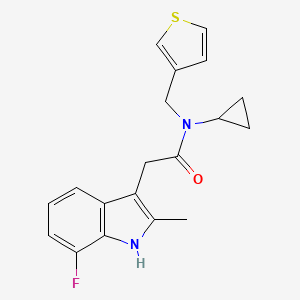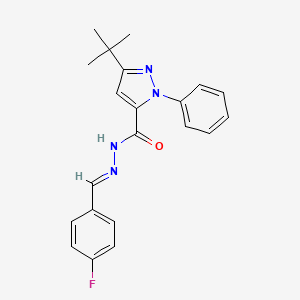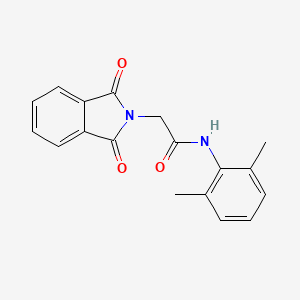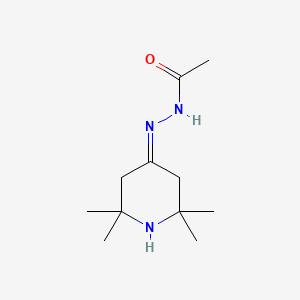
N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane-containing compounds are notable for their conformational rigidity, which can influence biological activity by restricting molecular flexibility. Indole and its derivatives are key structural motifs in many biologically active compounds, and their modification often leads to significant changes in chemical and physical properties. Acetamides are commonly used in drug design for their amide linkage, which is critical for interaction with biological targets.
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves strategies to introduce chiral centers with high stereoselectivity. For example, Kazuta et al. (2002) developed versatile chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, highlighting the importance of stereochemistry in the synthesis of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of cyclopropane derivatives, including those similar to N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide, often targets the creation of conformationally restricted analogues of biologically active compounds. These efforts aim to improve activity and investigate bioactive conformations. For example, the development of versatile chiral cyclopropane units has been reported to facilitate the synthesis of compounds with restricted conformation for better activity (Kazuta, Matsuda, & Shuto, 2002). Additionally, synthesis methodologies leveraging N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents highlight the importance of cyclopropane in enhancing the spatial and electronic features of medicinal compounds, contributing to their metabolic stability (Gagnon et al., 2007).
Potential Antiplasmodial and Antimicrobial Applications
Research into N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has explored their potential in vitro antiplasmodial properties. Preliminary results have shown biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, suggesting a possible mode of action against plasmodial parasites (Mphahlele, Mmonwa, & Choong, 2017). In addition, novel heterocyclic compounds incorporating sulfamoyl moiety have demonstrated promising antimicrobial activities, indicating their suitability as antimicrobial agents (Darwish et al., 2014).
Contribution to Medicinal Chemistry
The cyclopropane motif is frequently utilized in medicinal chemistry to provide unique spatial and electronic features along with high metabolic stability. This is evident in the synthesis of cyclopropane-based conformationally restricted analogues of histamine, aimed at improving the specificity and potency of histamine H3 receptor agonists. Such research underscores the effectiveness of the cyclopropane structure in medicinal applications (Kazuta et al., 2003).
Photovoltaic and Quantum Mechanical Studies
The study of bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical analysis has shed light on their potential applications in dye-sensitized solar cells (DSSCs). This research demonstrates the compounds' good light-harvesting efficiency (LHE) and free energy of electron injection, indicating their suitability for use in photovoltaic cells (Mary et al., 2020).
Propiedades
IUPAC Name |
N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-12-16(15-3-2-4-17(20)19(15)21-12)9-18(23)22(14-5-6-14)10-13-7-8-24-11-13/h2-4,7-8,11,14,21H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUQAMFOQECDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(CC3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)
![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)


![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)
![3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

